2-Hydroxynicotinoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

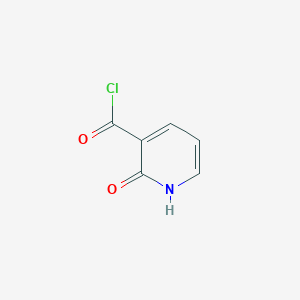

2-Hydroxynicotinoyl chloride is a useful research compound. Its molecular formula is C6H4ClNO2 and its molecular weight is 157.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

As an acyl chloride, 2-hydroxynicotinoyl chloride undergoes nucleophilic addition-elimination reactions with agents containing lone-pair donors (e.g., water, alcohols, amines). The mechanism involves two stages:

Mechanistic Overview :

-

Nucleophilic Attack : The nucleophile (e.g., -OH, -OR, -NH₂) attacks the electrophilic carbonyl carbon.

-

Elimination : The chloride leaving group departs, regenerating the carbonyl group and releasing HCl .

Reaction Table: Common Nucleophilic Substitutions

Key Observations :

-

Reactions with amines (e.g., ethylamine) yield N-substituted amides and ethylammonium chloride .

-

Solvent choice (e.g., acetonitrile) optimizes reaction rates by stabilizing intermediates .

Catalytic Hydrogenation

This compound participates in stepwise hydrogenation to form intermediates like 6-hydroxynicotinic acid aldehyde. Data from analogous compounds (e.g., 6-hydroxynicotinoyl chloride) reveal:

Hydrogenation Conditions ( ):

| Parameter | Optimal Range | Catalyst System |

|---|---|---|

| Temperature | 80–130°C | 5–10% Pd/C (0.03–0.05 mol%) |

| H₂ Pressure | 3–20 bar | Acetonitrile solvent |

| Reaction Time | 2–10 hours | No auxiliary base required |

Outcome :

-

Conversion to 2-hydroxy-5-hydroxymethylpyridine occurs via sequential hydrogenation of the aldehyde intermediate .

Acylation in Medicinal Chemistry

This compound serves as an acylating agent in drug synthesis. For example:

-

Antimicrobial Derivatives : Reacts with glycine-hydrazide to form nicotinoyl-glycine hybrids, showing inhibitory activity against sterol 14-alpha demethylase (CYP51) and penicillin-binding proteins .

-

Kinase Inhibitors : Analogues like compound 6 and 21 (from ) demonstrate enhanced bioactivity in degrading Hec1/Nek2 oncogenic complexes.

Solvent and Catalyst Effects

-

Acetonitrile : Enhances reaction efficiency in both substitution and hydrogenation steps by stabilizing charged intermediates .

-

Palladium Catalysts : Critical for selective hydrogenation; higher pressures (≥3 bar) improve conversion rates .

Stability and Handling

-

Thermal Sensitivity : Decomposes above 150°C; reactions are typically conducted below 130°C .

-

Moisture Sensitivity : Requires anhydrous conditions to prevent hydrolysis to nicotinic acid derivatives.

Comparative Reactivity

| Reaction Type | This compound | 5-Bromo-2-Hydroxynicotinoyl Chloride |

|---|---|---|

| Nucleophilic Substitution | Faster (electron-withdrawing -OH) | Slower (steric hindrance from Br) |

| Hydrogenation | Forms aldehyde intermediates | Prefers bromine retention |

Propiedades

IUPAC Name |

2-oxo-1H-pyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCLRYUDZWHQFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.